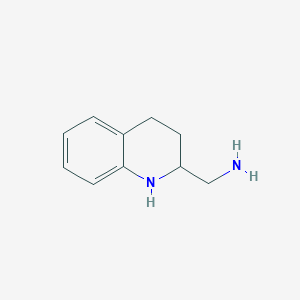

1,2,3,4-tetrahydroquinolin-2-ylmethanamine

Description

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine (CAS: 84393-46-4) is a bicyclic amine with a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . Its structure comprises a partially saturated quinoline scaffold with an aminomethyl substituent at the 2-position (Figure 1). Key physicochemical properties include a boiling point of 312.0±11.0°C, density of 1.0±0.1 g/cm³, and a calculated logP (XlogP3) of 1.4, indicating moderate hydrophobicity .

The compound is synthesized via reductive amination or multi-step protocols involving LiAlH₄ reduction and chlorination (e.g., Scheme 4a in ). Its hybrid derivatives, such as ibuprofen-tetrahydroquinoline conjugates, are explored for enhanced pharmacological profiles, leveraging the biological activity of both fragments .

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinolin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDSHMSFKIDUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine can be achieved through several methods. One common synthetic route involves the selective hydrogenation of quinolines. This process can be carried out using a nitrogen-doped carbon-supported palladium catalyst under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, resulting in high yields of the desired tetrahydroquinoline . Another method involves a multi-step reaction sequence, starting with the oxidation of a precursor compound followed by reduction and subsequent functionalization to introduce the methanamine group .

Analyse Des Réactions Chimiques

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, potassium hydroxide, hydrobromic acid, and diborane. For example, the oxidation of this compound can be achieved using hydrogen peroxide in the presence of potassium hydroxide, leading to the formation of quinoline derivatives. Reduction reactions can be carried out using hydrobromic acid and hydrogen, resulting in the formation of tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. In medicine, this compound is of interest for its potential use in the treatment of neurodegenerative disorders and infectious diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs and other bioactive compounds .

Mécanisme D'action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of neurotransmitters, which may contribute to its potential therapeutic effects in neurodegenerative disorders. Additionally, it can interact with receptors in the central nervous system, modulating their activity and influencing various physiological processes .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Differences

The table below compares 1,2,3,4-tetrahydroquinolin-2-ylmethanamine with structurally related compounds:

Key Observations :

- Positional isomerism: Substitution at C2 (quinoline) vs. C6 (e.g., ) alters steric and electronic profiles, impacting receptor binding.

- Polarity : Methoxy groups (e.g., in ) increase hydrophilicity compared to the parent compound.

Activité Biologique

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine, often encountered in its dihydrochloride salt form, is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine is CHN, with a molecular weight of approximately 162.22 g/mol. The compound's unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activities

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that tetrahydroquinoline derivatives possess significant antimicrobial effects against various pathogens. For instance, they have been evaluated for their efficacy against bacteria and fungi, indicating potential use in treating infectious diseases.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter systems is crucial for its neuroprotective action .

- Anticancer Activity : Several studies have reported the anticancer potential of tetrahydroquinoline derivatives. For example, compounds structurally related to 1,2,3,4-tetrahydroquinolin-2-ylmethanamine have shown selective cytotoxicity against various cancer cell lines such as HeLa and PC3 .

The biological activity of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine is attributed to its interaction with multiple molecular targets:

- Receptor Modulation : It interacts with neurotransmitter receptors and other signaling pathways involved in cell survival and proliferation. This interaction can lead to altered cellular responses that are beneficial in various therapeutic contexts .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes. This inhibition can contribute to its antimicrobial and anticancer effects.

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological profiles and applications of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine:

Case Study: Anticancer Activity

A study investigated the anticancer effects of tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC values significantly lower than conventional chemotherapeutics like doxorubicin. For example:

- Compound A : IC = 5 µM against HeLa cells.

- Compound B : IC = 10 µM against PC3 cells.

These findings suggest that modifications in the chemical structure can enhance the selectivity and potency of tetrahydroquinoline derivatives against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4-tetrahydroquinolin-2-ylmethanamine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, Scheme 4a ( ) uses lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature, followed by treatment with thionyl chloride (SOCl₂) in chloroform. Solvent choice (e.g., THF vs. CHCl₃) and reducing agents (LiAlH₄ vs. NaBH₄) critically impact stereochemistry and purity. Reaction times range from 2–24 hours, with yields varying between 52% and 69% depending on substituents ( ). Post-synthesis purification often involves column chromatography with gradients of methanol/dichloromethane.

Q. Which spectroscopic techniques are most reliable for characterizing 1,2,3,4-tetrahydroquinolin-2-ylmethanamine derivatives?

- Methodological Answer :

- 1H NMR : Used to confirm regiochemistry and substituent positions. For example, δ 6.48–6.41 ppm (aromatic protons) and δ 3.29–3.03 ppm (methylene groups adjacent to nitrogen) are diagnostic ( ).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 260.2 [M + 1]+ in ).

- UV/Vis : λmax at 220 nm identifies conjugated systems ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of fluorinated derivatives (e.g., 8-fluoro-1,2,3,4-tetrahydroquinolin-2-ylmethanamine)?

- Methodological Answer : Low yields (e.g., 6% in ) often stem from steric hindrance or competing side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures to reduce byproduct formation.

- Solvent polarity adjustment : Polar aprotic solvents (DMF or DMSO) enhance solubility of fluorinated intermediates.

- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency for fluorinated precursors ().

Q. How do researchers resolve contradictions in biological activity data between similar derivatives (e.g., thiophene-2-carboximidamide vs. tryptamine analogs)?

- Methodological Answer : Discrepancies in bioactivity (e.g., serotonin receptor binding vs. hallucinogenic effects in ) require:

- Dose-response assays : Establish EC50 values to compare potency.

- Molecular docking studies : Correlate substituent effects (e.g., methylpyrrolidinyl groups in ) with receptor binding pockets.

- Metabolic stability tests : Assess hepatic clearance rates to differentiate false negatives from true inactivity ().

Q. What strategies are effective in analyzing complex NMR spectra of chiral 1,2,3,4-tetrahydroquinolin-2-ylmethanamine derivatives?

- Methodological Answer :

- Chiral shift reagents : Eu(fod)₃ resolves enantiomeric splitting in δ 2.30–2.18 ppm (methyl groups adjacent to stereocenters) ( ).

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., δ 2.68 ppm, J = 6.6 Hz for vicinal coupling) ( ).

- Dynamic NMR : Detects rotational barriers in amide derivatives ( ).

Q. How can computational methods predict the photophysical properties of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine-based fluorophores?

- Methodological Answer :

- TD-DFT calculations : Predict emission maxima (e.g., 410–430 nm for thio-containing derivatives in ).

- Solvatochromism analysis : Correlate solvent polarity with Stokes shifts using Lippert-Mataga plots.

- Crystal structure data (PubChem CID 18384065) : Validate π-π stacking interactions affecting fluorescence quantum yield ( ).

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies in reported melting points (e.g., 156–158°C in vs. literature values)?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove hygroscopic impurities.

- DSC analysis : Confirm phase transitions and polymorphism.

- Inter-lab validation : Cross-check with standardized protocols (e.g., NIST guidelines in ).

Q. What mechanistic insights explain the formation of byproducts during LiAlH₄-mediated reductions?

- Methodological Answer :

- Over-reduction : LiAlH₄ may reduce carbonyl groups to CH₂, requiring stoichiometric control ( ).

- Quenching protocols : Gradual addition of NaOH(aq) prevents exothermic side reactions ( ).

- In situ FTIR monitoring : Detects intermediates like enamines or Schiff bases ().

Biological and Pharmacological Research

Q. What assays are recommended for evaluating the neuropharmacological potential of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.